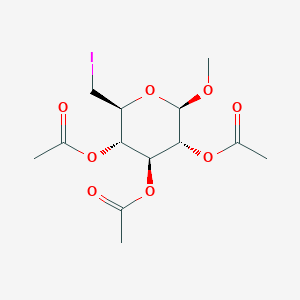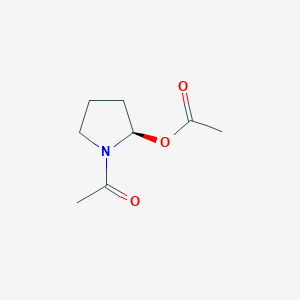
(R)-1-Acetylpyrrolidin-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Acetylpyrrolidin-2-yl acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyl group attached to the nitrogen atom of a pyrrolidine ring, and an acetate group attached to the carbon atom adjacent to the nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Acetylpyrrolidin-2-yl acetate typically involves the acetylation of ®-pyrrolidin-2-yl acetate. One common method is the reaction of ®-pyrrolidin-2-yl acetate with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-1-Acetylpyrrolidin-2-yl acetate can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
®-1-Acetylpyrrolidin-2-yl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
®-1-Acetylpyrrolidin-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-Acetylpyrrolidin-2-yl acetate involves its interaction with specific molecular targets. The compound can act as an acetylating agent, transferring its acetyl group to nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity. The exact molecular pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Acetylpyrrolidin-2-yl acetate: The enantiomer of ®-1-Acetylpyrrolidin-2-yl acetate, with similar chemical properties but different biological activity.
N-Acetylpyrrolidine: A related compound with an acetyl group attached to the nitrogen atom of pyrrolidine.
Pyrrolidin-2-yl acetate: The parent compound without the acetyl group.
Uniqueness
®-1-Acetylpyrrolidin-2-yl acetate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
[(2R)-1-acetylpyrrolidin-2-yl] acetate |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-5-3-4-8(9)12-7(2)11/h8H,3-5H2,1-2H3/t8-/m1/s1 |
InChI Key |
UUVJVOZLWSWWIR-MRVPVSSYSA-N |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1OC(=O)C |
Canonical SMILES |
CC(=O)N1CCCC1OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethyl-2-nitrobenzo[d]oxazole](/img/structure/B12869347.png)
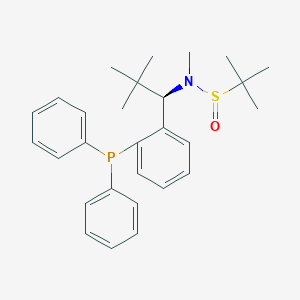
![1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869356.png)
![1-(5-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869363.png)
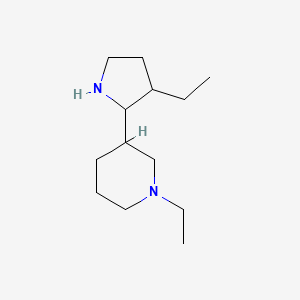
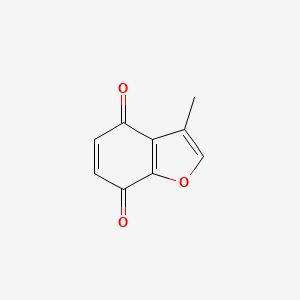



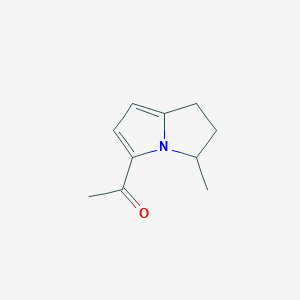
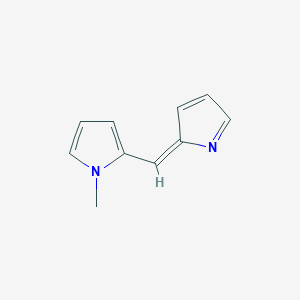
![7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B12869428.png)

